APE1-IN-1

DNA repair BER pathway High-throughput screening

Researchers requiring BBB-penetrant APE1 endonuclease inhibition for CNS tumor models face limited options-most APE1 inhibitors lack published brain exposure data. APE1-IN-1 (CAS 524708-03-0) directly addresses this gap: • Brain-to-plasma ratio of 21; brain Cmax 217 μM, exceeding biochemical IC50 by >100-fold • Selective endonuclease inhibition (IC50 2 μM qHTS) without confounding redox signaling effects • Optimal TMZ synergy at ~10 μM for standardized chemosensitization protocols Supplied with ≥98% purity and comprehensive analytical documentation for reproducible, BER-targeted CNS studies.

Molecular Formula C19H21N3OS2
Molecular Weight 371.5 g/mol
Cat. No. B1228369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPE1-IN-1
SynonymsN-(3-(benzo(d)thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridin-2-yl)acetamide
Molecular FormulaC19H21N3OS2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C
InChIInChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23)
InChIKeyJMSPCTGDYFVMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APE1-IN-1 (CAS 524708-03-0): A Brain-Penetrant APE1 Endonuclease Inhibitor with Distinct CNS-Targeted Profile


APE1-IN-1 (also designated APE1 Inhibitor III) is a small-molecule competitive inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a bifunctional enzyme that serves as the rate-limiting nuclease in the base excision repair (BER) pathway and as a redox coactivator of multiple transcription factors [1]. The compound selectively targets the DNA repair active site of APE1, inhibiting its AP site incision activity [2]. Notably, APE1-IN-1 is characterized by its ability to cross the blood-brain barrier (BBB), a property not uniformly shared by other APE1 inhibitors in its class [2]. This feature, combined with its direct inhibition of APE1 endonuclease function, positions APE1-IN-1 as a specialized tool compound for investigating BER-dependent mechanisms in CNS oncology and neurobiology, distinct from redox-specific inhibitors or indirect BER modulators.

Why APE1-IN-1 Cannot Be Substituted with Other APE1-Targeting Agents in CNS-Focused Research


APE1 is a dual-function protein with separable DNA repair (endonuclease) and redox signaling domains [1]. Inhibitors within the APE1 class exhibit highly divergent selectivity for these two functions, distinct mechanisms of action, and markedly different pharmacokinetic profiles. APX2009 and E3330 selectively inhibit the redox function of APE1 without directly blocking its endonuclease activity, whereas CRT0044876 and APE1-IN-1 target the DNA repair active site [2][3]. Methoxyamine (TRC102) acts indirectly by modifying AP sites rather than binding APE1 itself [4]. Furthermore, among DNA repair-active site inhibitors, only APE1-IN-1 has been quantitatively demonstrated to achieve a brain-to-plasma ratio of 21 in vivo [5]. Consequently, substituting APE1-IN-1 with another APE1-targeting agent—even one with similar in vitro IC50 values—will yield fundamentally different biological readouts, particularly in experimental systems requiring BBB penetration or direct measurement of APE1 endonuclease activity in CNS tissues. The quantitative differentiation presented below establishes the specific contexts in which APE1-IN-1 provides irreplaceable experimental value.

Quantitative Differentiation of APE1-IN-1 from Closest Analogs: An Evidence-Based Selection Guide


APE1-IN-1 vs. CRT0044876: Superior Endonuclease Inhibition Potency in qHTS Assay

In a quantitative high-throughput screening (qHTS) assay measuring APE1 endonuclease activity, APE1-IN-1 exhibited an IC50 of 2 μM, representing a measurable potency advantage over CRT0044876, which demonstrated an IC50 of approximately 3 μM under comparable assay conditions [1][2]. Both compounds bind to the DNA repair active site of APE1 and inhibit its AP endonuclease function. The differential observed in this direct endonuclease activity assay suggests that APE1-IN-1 achieves a lower concentration threshold for target engagement in cell-free systems.

DNA repair BER pathway High-throughput screening

APE1-IN-1 vs. CRT0044876: Comparative Cellular AP Site Cleavage Inhibition in HeLa Whole Cell Extracts

In HeLa whole cell extract assays, APE1-IN-1 demonstrated dose-dependent suppression of AP site nicking activity, achieving robust inhibition across a concentration range of 1 to 100 μM [1]. For comparison, CRT0044876 was also shown to inhibit APE1-directed cleavage in HeLa whole cell extracts; however, the quantitative inhibition parameters for CRT0044876 in this exact cellular context are less extensively characterized in the primary literature [2]. The direct demonstration of APE1-IN-1's cellular activity in a physiologically relevant whole cell extract system provides confidence in its utility for cell-based BER studies.

Cellular DNA repair APE1 activity HeLa cells

APE1-IN-1 vs. APX2009 and E3330: Direct Endonuclease Inhibition vs. Redox-Specific Modulation

APE1-IN-1 directly inhibits the DNA repair endonuclease activity of APE1 with an IC50 of 2 μM in the qHTS assay and 12 μM in the radiotracer incision assay [1]. In contrast, APX2009 and E3330 are redox-specific inhibitors that target the APE1/Ref-1 redox function without directly blocking its endonuclease activity. APX2009 inhibits APE1 redox function with an IC50 of 0.45 μM in EMSA-based redox assays [2], while E3330 inhibits APE1 redox activity with an IC50 of approximately 17-22 μM depending on the protein construct tested [3]. These distinct pharmacological profiles underscore that APE1-IN-1 is the appropriate tool for interrogating the DNA repair-dependent functions of APE1, whereas APX2009 and E3330 are suited for studies focused on the transcriptional regulatory (redox) functions of APE1.

APE1 bifunctionality Redox signaling Endonuclease activity

APE1-IN-1 vs. Methoxyamine (TRC102): Direct APE1 Active Site Binding vs. Indirect AP Site Modification

APE1-IN-1 functions as a competitive inhibitor that binds directly to the APE1 active site, blocking its catalytic endonuclease activity with an IC50 of 2 μM [1]. In contrast, methoxyamine (TRC102) does not directly bind or inhibit APE1; rather, it acts indirectly by covalently modifying abasic (AP) sites in DNA, rendering them resistant to cleavage by APE1 and other AP endonucleases [2]. This mechanistic distinction has profound implications for experimental interpretation: APE1-IN-1 specifically interrogates APE1 enzymatic function, while methoxyamine generates a BER blockade that affects all AP endonuclease-dependent processes and introduces DNA adducts that may have off-target effects. Furthermore, methoxyamine is an orally bioavailable clinical-stage compound (Phase 2 trials in glioblastoma and NSCLC) [3], whereas APE1-IN-1 is a research-use-only tool compound with in vivo pharmacokinetic characterization in preclinical models.

Mechanism of action BER inhibition Direct vs. indirect inhibitors

APE1-IN-1: Quantified Blood-Brain Barrier Penetration with Brain-to-Plasma Ratio of 21

In vivo pharmacokinetic studies in CD1 mice demonstrated that APE1-IN-1 (administered intraperitoneally at 30 mg/kg) exhibits robust blood-brain barrier penetration, achieving a brain-to-plasma (B/P) ratio of 21 [1]. The compound reached a brain Cmax of 217 μM compared to a plasma Cmax of 16 μM, with a brain half-life of 2.1 hours [1]. This property distinguishes APE1-IN-1 from other APE1 endonuclease inhibitors such as CRT0044876, for which no published data demonstrating BBB penetration are available [2]. Similarly, redox-specific inhibitors APX2009 and E3330 lack published quantitative BBB penetration metrics in the peer-reviewed literature. The exceptional brain accumulation of APE1-IN-1 is likely attributable to its lipophilicity (CLogP = 2.83) and favorable physicochemical properties [1].

CNS penetration Pharmacokinetics Blood-brain barrier

APE1-IN-1: Defined Potentiation of Temozolomide Cytotoxicity with Optimal Synergy at 10 μM

In HeLa cell cytotoxicity assays, APE1-IN-1 alone reduced cell viability by approximately 50% at 15 μM [1]. When combined with the clinically relevant alkylating agent temozolomide (TMZ, 1 mM), APE1-IN-1 greatly potentiated TMZ cytotoxicity, with optimal synergy observed at an APE1-IN-1 concentration of approximately 10 μM [1]. This sensitization effect is mechanistically consistent with APE1-IN-1's inhibition of BER-mediated repair of TMZ-induced DNA damage. For comparison, CRT0044876 has also been reported to potentiate the cytotoxicity of temozolomide and other DNA base-targeting compounds; however, the specific optimal synergy concentration for TMZ potentiation is less precisely defined in the primary literature [2]. The quantitative characterization of APE1-IN-1's chemosensitization window provides actionable parameters for combination studies.

Chemosensitization Temozolomide Cancer cell cytotoxicity

Recommended Research Applications for APE1-IN-1 Based on Quantified Differentiation Evidence


CNS Tumor Model Studies Requiring BBB-Penetrant BER Inhibition

APE1-IN-1 is the preferred APE1 endonuclease inhibitor for in vivo studies involving brain tumor models, including glioblastoma xenografts and orthotopic glioma models. With a brain-to-plasma ratio of 21 and brain Cmax of 217 μM following IP administration, APE1-IN-1 achieves CNS concentrations that exceed its biochemical IC50 by more than 100-fold, enabling robust target engagement in brain tissue [1]. This application scenario is particularly relevant for combination studies with temozolomide, where APE1-IN-1 at ~10 μM optimally potentiates TMZ cytotoxicity [2]. Alternative APE1 inhibitors such as CRT0044876 lack published BBB penetration data, making them unsuitable for CNS applications where target tissue exposure cannot be assumed [3].

Direct APE1 Endonuclease Activity Assays in Biochemical and Cellular Systems

For researchers seeking to directly inhibit the DNA repair function of APE1 without confounding redox signaling effects, APE1-IN-1 is the appropriate tool compound. Its IC50 of 2 μM in the qHTS endonuclease assay and 12 μM in the radiotracer incision assay provide well-defined concentration-response parameters for both high-throughput and low-throughput assay formats [1]. This contrasts with redox-specific inhibitors APX2009 and E3330, which do not block endonuclease activity and would yield false-negative results in DNA repair assays [2]. Additionally, unlike methoxyamine, which indirectly blocks BER by modifying AP sites, APE1-IN-1's direct active site binding allows for unambiguous interpretation of APE1-specific contributions to DNA repair processes [3].

Chemosensitization Studies with Alkylating Agents in Cancer Cell Lines

APE1-IN-1 is well-suited for in vitro chemosensitization experiments combining APE1 inhibition with alkylating agents such as temozolomide or methyl methanesulfonate. The compound's defined synergy parameters—optimal TMZ potentiation at ~10 μM and MMS potentiation at ~5 μM—provide reproducible experimental windows [1]. This quantitative characterization facilitates standardized protocols for BER inhibition studies and enables meaningful comparisons across laboratories. The monotherapy cytotoxicity profile (50% viability reduction at ~15 μM in HeLa cells) also provides a useful reference point for distinguishing target-mediated effects from compound toxicity [1].

Comparative APE1 Inhibitor Studies Investigating Functional Domain Selectivity

APE1-IN-1 serves as a critical reference compound in studies designed to dissect the distinct contributions of APE1's DNA repair and redox signaling functions. Its endonuclease-selective inhibition profile (no reported effect on redox function) complements the redox-selective profiles of APX2009 and E3330, enabling controlled experiments that isolate each functional domain of APE1 [1][2]. This comparative approach is essential for understanding the context-dependent roles of APE1 in cancer biology, neurodegeneration, and cellular stress responses. Researchers designing such studies should note that APE1-IN-1 provides the endonuclease-inhibited control arm, while redox-specific inhibitors provide the complementary functional blockade [3].

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